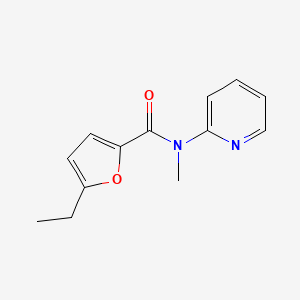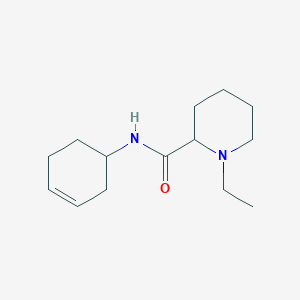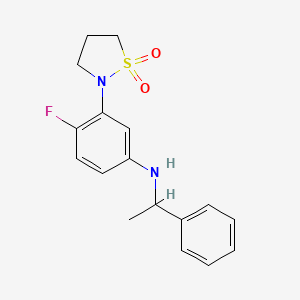![molecular formula C11H18N2OS B7593824 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine, also known as EMT, is a small molecule compound that has been extensively studied for its potential therapeutic applications. EMT is a thiazole-containing compound that has been shown to have potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
The exact mechanism of action of 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine has also been shown to inhibit the activity of the enzyme protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine has been shown to have anti-inflammatory properties. It has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine in lab experiments is that it is a small molecule compound, which makes it easier to synthesize and study. 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine has also been shown to have low toxicity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are a number of future directions for the study of 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine. One direction is to further investigate its mechanism of action, which may help to optimize its therapeutic potential. Another direction is to study the potential use of 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine in combination with other anti-cancer drugs, which may enhance its anti-cancer properties. Additionally, the potential use of 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine in the treatment of other diseases, such as neurodegenerative diseases, should be further explored.
Conclusion:
In conclusion, 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine is a promising small molecule compound that has been extensively studied for its potential anti-cancer properties. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine has a number of biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and antioxidant properties. While there are limitations to using 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine in lab experiments, its low toxicity and promising therapeutic potential make it a promising candidate for the development of new cancer therapies.
Synthesemethoden
4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 2-aminothiazole with ethyl bromoacetate, followed by the condensation reaction of the resulting compound with formaldehyde to form 4-(2-bromoethyl)-5-methylthiazole. The final step involves the reaction of 4-(2-bromoethyl)-5-methylthiazole with morpholine to form 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine.
Wissenschaftliche Forschungsanwendungen
4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[(4-ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-3-10-9(2)15-11(12-10)8-13-4-6-14-7-5-13/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWAEQCXAXRWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)

![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)




![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)

![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)

![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)